molecular formula C18H13N3S B12519108 Pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl- CAS No. 656807-62-4

Pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl-

Cat. No.: B12519108
CAS No.: 656807-62-4
M. Wt: 303.4 g/mol
InChI Key: UAKHJCZNYXQVTR-UHFFFAOYSA-N
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Description

Pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl- is a heterocyclic compound featuring a fused pyrimidine-quinoline scaffold with a thione group at position 2, a methyl group at position 9, and a phenyl substituent at position 1. Its structural complexity confers unique physicochemical properties, making it a subject of interest in medicinal chemistry and materials science. Synthesis typically involves multi-component reactions (MCRs) catalyzed by acidic or magnetic nanocatalysts under mild conditions .

Properties

CAS No.

656807-62-4

Molecular Formula

C18H13N3S

Molecular Weight

303.4 g/mol

IUPAC Name

9-methyl-1-phenylpyrimido[4,5-b]quinoline-2-thione

InChI

InChI=1S/C18H13N3S/c1-12-6-5-7-13-10-14-11-19-18(22)21(17(14)20-16(12)13)15-8-3-2-4-9-15/h2-11H,1H3

InChI Key

UAKHJCZNYXQVTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C3C=NC(=S)N(C3=N2)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Multicomponent Reaction Approach

Three-Component Coupling Method

A highly efficient approach involves a three-component coupling reaction utilizing aminopyrimidinone derivatives, cyclic diketones, and aromatic aldehydes.

Reagents and Conditions

The synthesis can be performed using the following procedure:

  • 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (1.0 mmol)
  • 5-methyl-1,3-cyclohexanedione (1.0 mmol)
  • Benzaldehyde (1.0 mmol)
  • Acetic acid (5.0 ml) as solvent
  • Iron oxide nanoparticle catalyst (0.03 g) or trityl chloride as catalyst

The reaction mixture is heated under reflux or subjected to ultrasound irradiation for 2-4 hours until completion (monitored by TLC).

Mechanism and Yield

This multicomponent reaction proceeds via a Mannich-type reaction sequence, involving initial condensation between the aldehyde and aminopyrimidinone, followed by Michael addition of the enolized diketone and subsequent cyclization. The reaction typically affords the target compound in yields ranging from 75-88%, depending on the specific reaction conditions employed.

Ultrasound-Assisted Synthesis

An alternative approach involves the use of ultrasound irradiation to promote the multicomponent reaction, offering several advantages including shorter reaction times and improved yields.

Procedure Details
  • The same reagents as mentioned in section 2.1.1 are combined in a reaction vessel.
  • The mixture is subjected to ultrasound irradiation (frequency: 40 kHz, power: 250 W) for 30-45 minutes.
  • The temperature is maintained at 60-70°C during sonication.
  • After completion, the reaction mixture is cooled and the product is isolated by filtration.
Comparative Analysis of Conventional vs. Ultrasound Methods

Table 1: Comparison of Conventional and Ultrasound-Assisted Synthesis Methods

Parameter Conventional Heating (Method 1) Ultrasound Irradiation (Method 2)
Reaction time 2-4 hours 30-45 minutes
Yield (%) 75-80% 85-88%
Energy consumption Higher Lower
Product purity Good Excellent
Environmental impact Moderate Lower
Catalyst requirement Higher amounts Lower amounts

The ultrasound-assisted method provides notable advantages, particularly in terms of reaction time and yield, making it a preferred approach for the synthesis of the target compound.

Stepwise Synthesis via Tetrahydroquinoline Intermediates

Synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

The first step involves the preparation of the key intermediate 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile.

Synthetic Procedure
  • 4-Methylcyclohexanone (1.0 mmol) is reacted with benzylidenemalononitrile (1.0 mmol) in the presence of ammonium acetate (1.5 mmol).
  • The reaction is carried out in ethanol under reflux for 5-6 hours.
  • The product is isolated by filtration and recrystallized from ethanol to afford the intermediate in 75-80% yield.

Conversion to Pyrimido[4,5-b]quinoline-2(1H)-thione Derivative

The second step involves the conversion of the tetrahydroquinoline intermediate to the target pyrimido[4,5-b]quinoline-2(1H)-thione.

Reaction with Thiourea
  • The tetrahydroquinoline intermediate (0.005 mol) is reacted with thiourea (0.005 mol) in absolute ethanol (20 mL) containing sodium ethoxide (0.005 mol).
  • The reaction mixture is refluxed for 6 hours.
  • After cooling to room temperature, the mixture is poured into ice-cold water (50 mL) and neutralized with dilute hydrochloric acid.
  • The precipitated product is filtered, washed with water, and recrystallized from ethanol.
Reaction with Phenylisothiocyanate

For introducing the phenyl group at the N-1 position:

  • The tetrahydroquinoline intermediate (0.005 mol) is reacted with phenylisothiocyanate (0.005 mol) in DMF (30 mL) containing a catalytic amount of triethylamine.
  • The reaction mixture is refluxed for 10 hours.
  • After cooling, the mixture is poured into cold water to precipitate the product.
  • The solid is filtered, washed with water, and recrystallized from ethanol.
N-Methylation Procedure

To introduce the methyl group at position 9:

  • The previously obtained pyrimido[4,5-b]quinoline-2(1H)-thione derivative (1.0 mmol) is dissolved in DMF (10 mL).
  • Potassium carbonate (1.5 mmol) is added, followed by methyl iodide (1.2 mmol).
  • The reaction mixture is stirred at room temperature for 4-6 hours.
  • After completion, the mixture is poured into water and the precipitated product is collected by filtration.

Alternative Synthetic Pathway via Carbon Disulfide

Reaction with Carbon Disulfide

Another approach involves the use of carbon disulfide to introduce the thione functionality.

Procedure Details
  • 2-Amino-4-phenyl-9-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (0.005 mol) is refluxed with carbon disulfide (0.005 mol) in dry pyridine (30 mL) for 6 hours.
  • The reaction mixture is cooled to room temperature, poured into cold water, and neutralized with diluted hydrochloric acid.
  • The precipitated product is filtered, washed with water, and recrystallized from methanol.

Yield and Purity Analysis

Table 2: Yield and Purity Analysis of Different Synthetic Routes

Synthetic Route Yield (%) Purity (HPLC, %) Reaction Time (h) Scalability
Multicomponent approach 75-88 95-98 2-4 Excellent
Ultrasound-assisted synthesis 85-88 97-99 0.5-0.75 Good
Stepwise via tetrahydroquinoline 65-75 92-95 10-12 Moderate
Carbon disulfide route 70-75 94-96 6-8 Good

Solvent-Free Synthesis

Green Chemistry Approach

A more environmentally friendly approach involves performing the reaction under solvent-free conditions.

Methodology
  • 6-Amino-2-(methylthio)pyrimidin-4(3H)-one (0.156 g), 5-methyl-1,3-cyclohexanedione (0.140 g), and benzaldehyde (0.28 g) are combined with Fe₃O₄@nano-cellulose/Sb(V) catalyst (0.03 g).
  • The mixture is ground in an electrical mortar-heater at 70°C.
  • The progress of the reaction is monitored by TLC.
  • Upon completion, the catalyst is separated using an external magnet, and the product is purified by recrystallization.

Advantages and Limitations

This solvent-free approach offers significant advantages in terms of environmental impact and operational simplicity, though it may require optimization to achieve comparable yields to solution-based methods.

Spectroscopic Characterization

Structural Confirmation

The structure of pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl- can be confirmed through various spectroscopic techniques:

IR Spectroscopy

Key IR bands include:

  • 3300-3150 cm⁻¹ (NH stretching)
  • 1640-1620 cm⁻¹ (C=N stretching)
  • 1350-1300 cm⁻¹ (C=S stretching)
¹H-NMR Spectroscopy

Characteristic proton signals include:

  • 1.6-2.8 ppm (m, 8H, 4CH₂ of tetrahydroquinoline)
  • 2.4-2.5 ppm (s, 3H, CH₃ at position 9)
  • 7.2-7.6 ppm (m, 5H, phenyl protons)
  • 8.0-8.2 ppm (s, 1H, NH proton)
Mass Spectrometry

The molecular ion peak corresponding to the molecular weight of the target compound is typically observed with high intensity, along with characteristic fragmentation patterns.

Chemical Reactions Analysis

Types of Reactions: Pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl- include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under mild conditions .

Major Products: The major products formed from these reactions include various substituted pyrimidoquinolines with enhanced biological activities.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of pyrimido[4,5-b]quinoline exhibit significant antimicrobial activity. For instance, a study highlighted the effectiveness of certain pyrimidoquinoline derivatives against various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity, showcasing their potential as antibiotic agents .

Anticancer Activity

Pyrimido[4,5-b]quinoline compounds have been evaluated for their anticancer properties. A notable study demonstrated that these compounds can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. This effect is often attributed to the modulation of key signaling pathways involved in cancer progression .

Catalytic Applications

Recent advancements have introduced novel catalysts for the synthesis of pyrimido[4,5-b]quinoline derivatives. Magnetic nanocomposites such as chitosan combined with transition metals have shown promising results in enhancing reaction efficiency and selectivity .

Anti-inflammatory Effects

A significant case study investigated the anti-inflammatory properties of pyrimido[4,5-b]quinoline derivatives in a rat model of arthritis. The results indicated a marked reduction in inflammatory markers and joint swelling when treated with these compounds, suggesting their potential for therapeutic use in inflammatory diseases .

Neuroprotective Effects

Another study focused on the neuroprotective effects of pyrimido[4,5-b]quinoline derivatives against oxidative stress-induced neuronal cell death. The findings revealed that these compounds can effectively scavenge free radicals and protect neuronal cells from apoptosis .

Comparison with Similar Compounds

Key Observations :

  • 9-methyl and 1-phenyl substituents may improve lipophilicity compared to unsubstituted analogs, influencing bioavailability .
  • Catalytic systems like GO/Fe₃O₄ composites enable efficient synthesis under eco-friendly conditions, contrasting with traditional thermal methods .

Pharmacological Activity Comparison

Key Observations :

  • The thione moiety correlates with antioxidant activity, as seen in octahydropyrimidoquinolines with radical-scavenging capacity comparable to ascorbic acid .
  • Methyl and phenyl groups may enhance membrane permeability, improving antimicrobial efficacy against Gram-negative pathogens .

Physicochemical and Catalytic Comparisons

Key Observations :

  • Cesium-based catalysts achieve higher yields in shorter times under solvent-free conditions, ideal for industrial scalability .
  • Magnetic nanocatalysts (e.g., GO/Fe₃O₄) simplify product isolation via external magnetic fields, reducing purification steps .

Biological Activity

Pyrimido[4,5-b]quinolines, including the compound Pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. These compounds are characterized by their fused pyrimidine and quinoline structures, which contribute to their pharmacological properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis of Pyrimido[4,5-b]quinoline Derivatives

The synthesis of pyrimido[4,5-b]quinoline derivatives often involves multi-component reactions that yield high yields with minimal side products. For instance, a notable synthesis method involves the reaction of 4-(4-chlorobenzyloxy)benzaldehyde with dimedone and 6-amino-1,3-dimethyluracil under various conditions to optimize yields (Table 1) .

Table 1: Synthesis Conditions for Pyrimido[4,5-b]quinoline Derivatives

Reaction ConditionsYield (%)
Room Temperature30
90 °C with DABCO as catalyst85
Solvent-free condition90
Acidic Medium40

Biological Activities

Research indicates that pyrimido[4,5-b]quinoline derivatives exhibit a range of biological activities:

  • Anticancer Activity : Several studies have reported that these compounds can inhibit cancer cell proliferation. For example, derivatives have shown significant cytotoxic effects against various cancer cell lines such as HeLa and A375 .
  • Antimicrobial Properties : Pyrimido[4,5-b]quinolines have demonstrated antimicrobial activity against a spectrum of pathogens. Their effectiveness as antimicrobial agents has been linked to their ability to disrupt bacterial cell membranes .
  • Anti-inflammatory Effects : The anti-inflammatory potential of these compounds has been observed in various in vitro studies. They inhibit pro-inflammatory cytokines and modulate immune responses .

The mechanisms underlying the biological activities of pyrimido[4,5-b]quinoline derivatives are multifaceted:

  • DNA Intercalation : The planar structure of pyrimido[4,5-b]quinolines allows them to intercalate into DNA, potentially disrupting replication and transcription processes .
  • Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation. For instance, they have been shown to inhibit kinases associated with tumor growth .

Case Studies

  • Anticancer Study : A study evaluated the cytotoxicity of a series of pyrimido[4,5-b]quinoline derivatives against human breast cancer cells (MCF-7). The most potent compound exhibited an IC50 value of 0.36 µM, indicating strong anticancer activity .
  • Antimicrobial Evaluation : In another study, a pyrimido[4,5-b]quinoline derivative was tested against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria .

Q & A

Q. Basic

  • In vitro cytotoxicity assays : MTT or SRB assays against breast cancer (MCF-7) or leukemia (K562) cell lines, with IC₅₀ values <10 µM indicating potency .
  • Cell cycle analysis : Flow cytometry identifies G2/M phase arrest, suggesting microtubule disruption .
  • Docking studies : AutoDock/Vina predicts binding to HER2 kinase or tubulin (ΔG < −8 kcal/mol) .

How do structural modifications influence biological activity and selectivity?

Q. Advanced

  • Substituent effects : 5-Trifluoromethyl groups enhance antiproliferative activity (IC₅₀ 2.1 µM vs. 15 µM for unsubstituted analogs) .
  • Spirocyclic derivatives : 10-Cyclohexyl-5-(3,4-dimethoxyphenyl) derivatives show 10-fold higher selectivity for cancer over normal cells .
  • Thione vs. dione : Thione derivatives exhibit superior antimicrobial activity (MIC 8 µg/mL vs. 32 µg/mL for diones) .

How can researchers resolve contradictions in catalytic efficiency reported across studies?

Advanced
Discrepancies in catalyst performance (e.g., 70% vs. 92% yield) arise from:

  • Substrate scope : Electron-deficient aldehydes react slower, requiring higher catalyst loadings .
  • Solvent polarity : Aqueous ethanol improves Urea-Pr-Cs efficiency compared to DMF .
  • Reaction monitoring : TLC/HPLC ensures endpoint detection, avoiding premature termination .

What role do docking studies play in designing derivatives with enhanced activity?

Advanced
Docking identifies critical interactions:

  • HER2 inhibitors : Hydrogen bonds between C=O and Lys753 improve binding affinity (ΔG −9.2 kcal/mol) .
  • Microtubule disruptors : Van der Waals interactions with β-tubulin’s colchicine site correlate with depolymerization .
  • Selectivity : Modifying the 4-position with bulky groups reduces off-target binding .

How to design experiments to elucidate reaction mechanisms in pyrimidoquinoline synthesis?

Q. Advanced

  • Kinetic studies : Pseudo-first-order rate analysis under varying [aldehyde] or [catalyst] .
  • Isotope labeling : ¹⁵N-labeled amines track intermediates via ESI-MS .
  • DFT calculations : B3LYP/6-31G(d) models predict energy barriers for cyclization steps .

What in vitro models are suitable for evaluating antimicrobial efficacy?

Q. Basic

  • Bacterial strains : Staphylococcus aureus (Gram+) and Escherichia coli (Gram−) in broth microdilution assays (CLSI guidelines) .
  • Fungal strains : Candida albicans via agar disc diffusion (zone of inhibition >15 mm at 100 µg/mL) .
  • Biofilm assays : Crystal violet staining quantifies biofilm inhibition (~60% at MIC) .

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